molecular formula C11H11NO4 B3055863 Cyclopropylmethyl 4-nitrobenzoate CAS No. 6749-93-5

Cyclopropylmethyl 4-nitrobenzoate

Cat. No.: B3055863
CAS No.: 6749-93-5
M. Wt: 221.21 g/mol
InChI Key: HRCUKIJQVPJNQC-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H11NO4 It is an ester derived from 4-nitrobenzoic acid and cyclopropylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with cyclopropylmethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and the cyclopropylmethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and cyclopropylmethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Reduction: Cyclopropylmethyl 4-aminobenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and cyclopropylmethanol.

Scientific Research Applications

Cyclopropylmethyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond is cleaved in vivo to release the active drug.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-nitrobenzoate depends on its chemical transformations. For example, when used as a prodrug, the ester bond is hydrolyzed by esterases in the body to release the active drug. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Cyclopropylmethyl 4-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 4-nitrobenzoate: Similar ester but with a methyl group instead of a cyclopropylmethyl group.

    Ethyl 4-nitrobenzoate: Similar ester but with an ethyl group instead of a cyclopropylmethyl group.

    Cyclopropylmethyl benzoate: Similar ester but without the nitro group on the benzene ring.

Uniqueness: this compound is unique due to the presence of both the cyclopropylmethyl group and the nitro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

cyclopropylmethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-11(16-7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCUKIJQVPJNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294832
Record name cyclopropylmethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6749-93-5
Record name NSC98342
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopropylmethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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